molecular formula C17H7N3 B14268550 Anthracene-2,9,10-tricarbonitrile CAS No. 131357-85-2

Anthracene-2,9,10-tricarbonitrile

Cat. No.: B14268550
CAS No.: 131357-85-2
M. Wt: 253.26 g/mol
InChI Key: JGWSCBKUFCAADX-UHFFFAOYSA-N
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Description

Anthracene-2,9,10-tricarbonitrile is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of three cyano groups (-CN) attached to the 2, 9, and 10 positions of the anthracene core. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anthracene-2,9,10-tricarbonitrile typically involves the introduction of cyano groups to the anthracene core. One common method is the reaction of anthracene with cyanogen bromide (BrCN) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyano groups .

Industrial Production Methods: Industrial production of anthracene derivatives often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Anthracene-2,9,10-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anthracene-2,9,10-tricarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anthracene-2,9,10-tricarbonitrile involves its interaction with molecular targets through its cyano groups and aromatic core. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon photoexcitation, leading to oxidative damage in cells. These properties contribute to its potential anticancer activity .

Comparison with Similar Compounds

    9,10-Anthracenedicarbonitrile: Similar structure but with two cyano groups at the 9 and 10 positions.

    Anthracene-2,9-dicarbonitrile: Contains cyano groups at the 2 and 9 positions.

    Anthracene-2,10-dicarbonitrile: Contains cyano groups at the 2 and 10 positions

Uniqueness: Anthracene-2,9,10-tricarbonitrile is unique due to the presence of three cyano groups, which enhance its electron-withdrawing properties and influence its reactivity and photophysical characteristics. This makes it particularly valuable in applications requiring strong electron-accepting capabilities and specific photochemical behaviors .

Properties

CAS No.

131357-85-2

Molecular Formula

C17H7N3

Molecular Weight

253.26 g/mol

IUPAC Name

anthracene-2,9,10-tricarbonitrile

InChI

InChI=1S/C17H7N3/c18-8-11-5-6-14-15(7-11)17(10-20)13-4-2-1-3-12(13)16(14)9-19/h1-7H

InChI Key

JGWSCBKUFCAADX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2C#N)C#N)C#N

Origin of Product

United States

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